N-(2-methoxyphenyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide
Description
N-(2-methoxyphenyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a synthetic acetamide derivative featuring a 2-methoxyphenyl group linked to an acetamide backbone, which is further connected to a piperidine ring substituted with a 5-(trifluoromethyl)-1,3,4-oxadiazole moiety. This structure combines three pharmacologically relevant components:
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O3/c1-26-13-5-3-2-4-12(13)21-14(25)10-24-8-6-11(7-9-24)15-22-23-16(27-15)17(18,19)20/h2-5,11H,6-10H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONMEWOGKUECNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2CCC(CC2)C3=NN=C(O3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Methoxyphenyl group : Enhances lipophilicity and may influence receptor interactions.
- Piperidine ring : Known for its role in various biological activities.
- Trifluoromethyl group : Often associated with increased potency and selectivity in drug design.
- 1,3,4-Oxadiazole moiety : This heterocyclic structure has been linked to a variety of biological activities, particularly in anticancer research.
Research indicates that the 1,3,4-oxadiazole derivatives exhibit diverse mechanisms of action. These mechanisms include:
- Inhibition of Enzymes : Compounds containing the oxadiazole moiety have been shown to inhibit key enzymes involved in cancer cell proliferation such as:
Biological Activities
The biological activities associated with this compound can be categorized into several key areas:
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has been shown to exhibit:
- Cytotoxic effects against various cancer cell lines , potentially through the induction of apoptosis and inhibition of cell cycle progression.
- Targeting specific cancer-related proteins , which may lead to reduced tumor growth and metastasis .
Anti-inflammatory Effects
The presence of the methoxy and trifluoromethyl groups may contribute to anti-inflammatory properties. Compounds with similar functionalities have been reported to reduce inflammation in various models.
Table 1: Summary of Biological Activities
Scientific Research Applications
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance, derivatives of 1,3,4-oxadiazoles have shown significant inhibitory activity against various cancer cell lines. In a study by Zheng et al., novel compounds demonstrated telomerase inhibitory activity against gastric cancer cell lines with IC50 values comparable to established anticancer drugs .
Case Study: Telomerase Inhibition
In a comparative study on 1,3,4-oxadiazole derivatives:
- Compound A (similar structure to N-(2-methoxyphenyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide) exhibited an IC50 value of 2.3 µM against SGC-7901 cells.
- Compound B showed an IC50 value of 2.56 µM .
These results suggest that the incorporation of oxadiazole derivatives can enhance anticancer properties.
Table 2: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | SGC-7901 | 2.3 | Zheng et al. |
| Compound B | SGC-7901 | 2.56 | Zheng et al. |
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives are also noteworthy. A review highlighted the synthesis and evaluation of various oxadiazole compounds that exhibited antibacterial activity against resistant strains of bacteria . The structural features that contribute to this activity include electron-withdrawing groups like trifluoromethyl.
Case Study: Antibacterial Efficacy
In a study focusing on the antibacterial activity:
- Compound C , structurally related to this compound, was tested against Staphylococcus aureus and Escherichia coli.
- The results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL for both bacteria .
Table 3: Antimicrobial Activity Results
| Compound | Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound C | Staphylococcus aureus | 8 | Study Reference |
| Compound C | Escherichia coli | 8 | Study Reference |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of N-Substituted Acetamide Derivatives
Impact of Aromatic Substituents
- 5-Chloro-2-methoxyphenyl (Aziz-ur-Rehman et al.) : The chloro substituent adds lipophilicity and electron-withdrawing effects, improving lipoxygenase inhibition compared to unsubstituted analogs .
- 2-Fluorophenyl () : Fluorine’s electronegativity may enhance metabolic stability and receptor affinity in piperazine-linked analogs.
Heterocyclic Modifications
Piperidine/Piperazine Substituents
- Piperidin-4-yl (Target Compound) : The rigid piperidine ring may restrict conformational freedom, favoring target selectivity.
Q & A
Q. What synthetic routes are commonly employed to synthesize N-(2-methoxyphenyl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide?
The synthesis typically involves two key steps: (1) formation of the 1,3,4-oxadiazole ring and (2) coupling reactions to attach the piperidine and methoxyphenylacetamide moieties. For the oxadiazole ring, cyclization of hydrazides with trifluoroacetic anhydride or other activating agents is common. Subsequent coupling of the oxadiazole-containing piperidine fragment with the acetamide group is achieved via nucleophilic substitution or amide bond formation under reflux conditions using polar aprotic solvents (e.g., DMF) and bases like NaH .
Q. Which spectroscopic techniques are essential for structural characterization of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F for trifluoromethyl groups) and Mass Spectrometry (MS) are critical. Infrared (IR) spectroscopy helps confirm functional groups like amide C=O stretches (~1650 cm⁻¹) and oxadiazole ring vibrations. High-resolution mass spectrometry (HRMS) validates molecular weight and purity .
Q. What are the typical chemical reactions involving the 1,3,4-oxadiazole and acetamide moieties?
The 1,3,4-oxadiazole ring participates in nucleophilic substitutions at the C2 position, while the acetamide group undergoes hydrolysis under acidic/basic conditions to form carboxylic acids. The trifluoromethyl group enhances electrophilicity, enabling reactions with thiols or amines. Stability studies should precede such reactions to avoid decomposition .
Advanced Research Questions
Q. How can researchers optimize reaction yields in multi-step syntheses of this compound?
Yield optimization requires:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Catalysis : Use of coupling agents (e.g., EDCI/HOBt) for amide bond formation.
- Temperature control : Low temperatures (-20°C to 0°C) minimize side reactions during cyclization.
- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC improves purity .
Q. How should contradictory bioactivity data across different assays (e.g., enzyme inhibition vs. cellular assays) be addressed?
Methodological strategies include:
- Assay standardization : Validate enzyme inhibition protocols using positive controls (e.g., known oxadiazole-based inhibitors).
- Membrane permeability studies : Use Caco-2 cell models to assess if poor cellular activity stems from low bioavailability.
- Metabolite screening : LC-MS/MS to identify degradation products that may interfere with assays .
Q. What experimental designs are recommended to study the compound’s stability under varying pH and temperature conditions?
- pH stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation.
- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition profiles.
- Light sensitivity : Conduct accelerated stability studies under UV/visible light with dark controls .
Q. How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes)?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., kinases or GPCRs).
- Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories in explicit solvent.
- QSAR studies : Corrogate substituent effects (e.g., trifluoromethyl) on activity using CoMFA/CoMSIA .
Q. What strategies resolve conflicting crystallographic data during structural refinement?
- Software tools : Use SHELXL for small-molecule refinement, leveraging its robust least-squares algorithms and TWIN commands for twinned crystals.
- Data validation : Cross-check residual electron density maps and R-factors.
- High-resolution data : Collect synchrotron data (≤1.0 Å resolution) to improve model accuracy .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
